Di-sec-butyl sulfate
Overview
Description
Di-sec-butyl sulfate is an organic compound . It is also known as Di-sec-butylsulfate .
Synthesis Analysis
The synthesis of organosulfates like this compound can be challenging. A high yielding route to organosulfates has been reported using tributylsulfoammonium betaine . The reaction conditions were tested with a diverse range of alcohols, including natural products and amino acids .
Molecular Structure Analysis
The molecular formula of this compound is C8H18O4S . The structure of the molecule can be represented by the SMILES string CCC(C)OS(=O)(=O)OC(C)CC
.
Scientific Research Applications
1. Chromatographic Analysis and Industrial Processes
Di-sec-butyl sulfate, along with other n-butene derivatives like di-sec-butyl ether and sec-butyl alcohol, has been analyzed using high-resolution gas chromatography in the context of olefin absorption in sulfuric acid solutions. This is crucial in studying industrial catalytic processes such as the alkylation of isoparaffins with n-butenes and the indirect acid hydration to sec-butyl alcohol (Mazzei, Aquino, & Monteiro, 1994).
2. Mass Spectrometry and Quantification Method Development
Electrospray and chemical ionization mass spectrometry have been utilized to study di-n-butyl sulfate (DNBS), leading to the development of a quantification method for DNBS in the ppm range using liquid chromatography/electrospray ionization tandem mass spectrometry. This method could potentially be extended to higher dialkyl sulfates (Rondeau, Bouchoux, Vogel, & Muller, 2000).
3. Catalytic Activity in Chemical Synthesis
Research has explored the use of acidic Imidazolium ionic liquids for the catalytic activity in the preparation of sec-butanol via the transesterification of sec-butyl acetate. This provides an environmentally friendly technology for sec-butanol preparation (Wang, Chengming, Bu, Tang, Li, & Qiu, 2014).
4. Stereoselective Hydrolysis
An optimized method for the stereoselective hydrolysis of sec-alkylsulfate monoesters with absolute retention of configuration has been developed. This method is significant for producing specific stereochemical forms of alcohols (Wallner, Nestl, & Faber, 2005).
5. Physical Properties and Solvent Applications
The physical properties of di-sec-butyl ether, a by-product in sec-butyl alcohol manufacture, have been studied, suggesting its potential use as a solvent (Iriuchijima & Komatsu, 1964).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that organosulfates, a group to which di-sec-butyl sulfate belongs, play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates .
Mode of Action
Organosulfates are known to facilitate molecular interactions and protein ligand binding at the cellular surface . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
For instance, sulfate groups on glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and chondroitin sulfate, facilitate molecular interactions and protein ligand binding at the cellular surface .
Pharmacokinetics
The physical properties of di-sec-butyl disulfide, a related compound, suggest that it may have a low boiling point and a density close to that of water
Result of Action
Given the roles of organosulfates in biology, it is possible that this compound could influence cellular function through its interactions with proteins and other molecules .
properties
IUPAC Name |
dibutan-2-yl sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMUOMYFJTMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)OC(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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